Structural and Physicochemical Differentiation from the Closest Commercially Available Analog (CAS 338407-90-2)
The target compound differs from its nearest commercially cataloged analog, N-(4-methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzamide (CAS 338407-90-2), by a single -OCH₃ → -CH₃ substitution on the aniline ring. This results in a molecular weight increase from 323.31 to 339.31 g/mol, an additional hydrogen-bond acceptor, a higher computed XLogP3-AA of ~2.3 vs. an estimated ~1.9 for the methyl analog, and a larger topological polar surface area [1]. These differences predict altered membrane permeability and target-binding profiles, making the two non-interchangeable without specific activity confirmation.
| Evidence Dimension | Physicochemical properties (MW, HBA, XLogP3, TPSA) |
|---|---|
| Target Compound Data | MW = 339.31 g/mol; HBA = 6; XLogP3-AA = 2.3; TPSA ≈ 117 Ų |
| Comparator Or Baseline | N-(4-methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzamide (CAS 338407-90-2): MW = 323.31 g/mol; HBA = 5; estimated XLogP3 ≈ 1.9; TPSA ≈ 101 Ų |
| Quantified Difference | ΔMW = +16.0 g/mol; ΔHBA = +1; ΔXLogP3 ≈ +0.4; ΔTPSA ≈ +16 Ų |
| Conditions | Computed properties from PubChem and standard cheminformatics tools; not experimentally determined. |
Why This Matters
These physicochemical differences directly impact solubility, permeability, and protein-binding behavior, meaning the two analogs cannot be assumed to behave identically in biological assays or formulation protocols.
- [1] PubChem Compound Summary for CID 1473812, N-(4-methoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzamide. National Center for Biotechnology Information (2025). View Source
